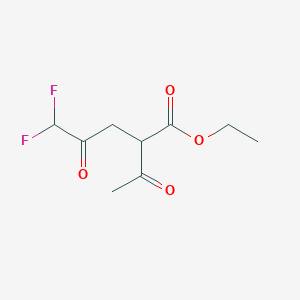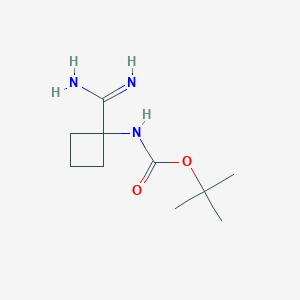
Ethyl 2-acetyl-5,5-difluoro-4-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-acetyl-5,5-difluoro-4-oxopentanoate is a chemical compound with the molecular formula C9H12F2O4 and a molecular weight of 222.19 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes two fluorine atoms and a ketone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-5,5-difluoro-4-oxopentanoate can be synthesized through the reaction of ethyl acetoacetate with difluoroacetic anhydride under acidic conditions . The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of similar compounds often involves large-scale reactions in controlled environments to ensure purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-acetyl-5,5-difluoro-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-acetyl-5,5-difluoro-4-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 2-acetyl-5,5-difluoro-4-oxopentanoate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with enzymes and proteins. This interaction can inhibit or modify the activity of these biological molecules, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-acetyl-4-oxopentanoate: Similar structure but lacks the fluorine atoms.
Ethyl 2-acetyl-5-fluoro-4-oxopentanoate: Contains only one fluorine atom.
Ethyl 2-acetyl-5,5-dichloro-4-oxopentanoate: Contains chlorine atoms instead of fluorine.
Uniqueness
Ethyl 2-acetyl-5,5-difluoro-4-oxopentanoate is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and reactivity. The fluorine atoms enhance the compound’s stability and its ability to participate in specific reactions, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C9H12F2O4 |
|---|---|
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
ethyl 2-acetyl-5,5-difluoro-4-oxopentanoate |
InChI |
InChI=1S/C9H12F2O4/c1-3-15-9(14)6(5(2)12)4-7(13)8(10)11/h6,8H,3-4H2,1-2H3 |
Clé InChI |
IBRLOIJSXVXVMV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC(=O)C(F)F)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Bromophenyl)methyl]pyrrolidine](/img/structure/B13235566.png)




![Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate](/img/structure/B13235575.png)




![6-(3-Chlorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13235615.png)


